molecular formula C4H11FN2 B14418295 4-Fluorobutane-1,3-diamine CAS No. 81982-33-4

4-Fluorobutane-1,3-diamine

Cat. No.: B14418295
CAS No.: 81982-33-4
M. Wt: 106.14 g/mol
InChI Key: FDWLOMXJKSPBKJ-UHFFFAOYSA-N
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Description

4-Fluorobutane-1,3-diamine (C₄H₁₀FN₂) is a fluorinated aliphatic diamine characterized by a four-carbon chain with a fluorine atom at the terminal carbon (C4) and two amino groups at positions C1 and C2. Fluorinated amines are often explored for their enhanced stability, bioavailability, and electronic effects in medicinal and materials chemistry .

Properties

CAS No.

81982-33-4

Molecular Formula

C4H11FN2

Molecular Weight

106.14 g/mol

IUPAC Name

4-fluorobutane-1,3-diamine

InChI

InChI=1S/C4H11FN2/c5-3-4(7)1-2-6/h4H,1-3,6-7H2

InChI Key

FDWLOMXJKSPBKJ-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(CF)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobutane-1,3-diamine typically involves the fluorination of butane-1,3-diamine. One common method is the nucleophilic substitution reaction where a fluorinating agent, such as hydrogen fluoride (HF) or a fluorine-containing compound, reacts with butane-1,3-diamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 4-Fluorobutane-1,3-diamine may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobutane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction could produce primary amines .

Scientific Research Applications

4-Fluorobutane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorobutane-1,3-diamine involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The amine groups can form covalent bonds with other molecules, facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-fluorobutane-1,3-diamine and analogous compounds:

Compound Name Molecular Formula Molecular Weight Fluorine Position Key Substituents Applications/Significance References
4-Fluorobutane-1,3-diamine C₄H₁₀FN₂ 106.14 C4 Terminal fluorine, C1/C3 amino groups Hypothesized applications in drug design due to fluorination and diamine flexibility. N/A
4-(Substituted)-5-fluorobenzene-1,2-diamine C₆H₆FN₂ 139.12 C5 (aromatic ring) Aromatic fluorine, vicinal amino groups Intermediate in synthesizing heterocyclic compounds (e.g., benzimidazoles); instability noted .
N1-(7-Chloroquinolin-4-yl)-propane-1,3-diamine C₁₂H₁₆ClN₃ 237.73 None Quinoline core, aliphatic diamine Metabolite of antimalarial agents; ethyl group removal alters pharmacokinetics .
N-(2-Aminoethyl)propane-1,3-diamine C₅H₁₅N₃ 117.20 None Branched polyamine chain Precursor for macrocyclic ligands; used in anti-HIV research .
N3-Cyclopropyl-4,4,4-trifluorobutane-1,3-diamine C₇H₁₂F₃N₂ 182.18 C4 (trifluoromethyl) Cyclopropyl, trifluoromethyl groups Predicted collision cross-section data available; potential for spectroscopic studies .
Benzo[g]quinoxaline derivatives Varies ~300–350 None Fused aromatic system, amino groups Potent anticancer activity (submicromolar IC₅₀) via apoptosis induction in MCF-7 cells .

Structural and Electronic Effects

  • Fluorination Impact: The terminal fluorine in 4-fluorobutane-1,3-diamine is expected to enhance metabolic stability and alter electronic properties compared to non-fluorinated analogs (e.g., propane-1,3-diamine) . In contrast, aromatic fluorination (as in benzene-1,2-diamines) influences resonance effects and reactivity in heterocyclic synthesis .
  • Chain Length and Flexibility : Butane-1,3-diamine’s longer chain may improve binding to biological targets compared to propane-1,3-diamine, as seen in cyclen-based anti-HIV agents .

Research Findings and Data

Spectral Characterization

  • ¹³C-NMR Broadening: Macrocyclic diamines (e.g., N-(2-aminoethyl)propane-1,3-diamine) exhibit signal broadening due to conformational dynamics, a challenge also anticipated for 4-fluorobutane-1,3-diamine derivatives .
  • Collision Cross-Section (CCS) : Predicted CCS values for N3-cyclopropyl-4,4,4-trifluorobutane-1,3-diamine (139.6 Ų for [M+H]⁺) provide benchmarks for mass spectrometry studies of fluorinated diamines .

Structure-Activity Relationships (SAR)

  • Ethyl vs. Methyl Substitution : In Ro 47-9396 metabolites, ethyl-to-methyl substitution reduces antimalarial activity, underscoring the importance of alkyl chain length .
  • Fluorine Positioning : Aromatic fluorine (e.g., in benzene-1,2-diamines) enhances electrophilicity in cyclization reactions, whereas aliphatic fluorine may improve bioavailability .

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